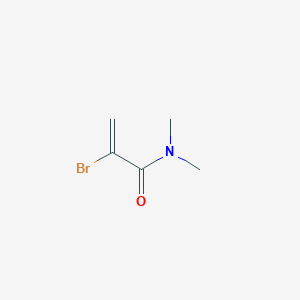

2-bromo-N,N-dimethylprop-2-enamide

Description

Properties

IUPAC Name |

2-bromo-N,N-dimethylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c1-4(6)5(8)7(2)3/h1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGAAMQFKFDZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-dimethylprop-2-enamide typically involves the bromination of N,N-dimethylprop-2-enamide. One common method is the reaction of N,N-dimethylprop-2-enamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form N,N-dimethylprop-2-enamide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic Substitution: Formation of N,N-dimethylprop-2-enamide derivatives with different functional groups.

Elimination Reactions: Formation of N,N-dimethylprop-2-enamide.

Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-bromo-N,N-dimethylprop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N,N-dimethylprop-2-enamide involves its interaction with molecular targets through its bromine atom and amide group. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Brominated Amides

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-bromo-N,N-dimethylprop-2-enamide and related brominated amides:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Backbone Structure |

|---|---|---|---|---|

| This compound | 62459-02-3 | C₁₄H₁₅N₃O₂ | Bromine, acrylamide, dimethylamide | Propenamide |

| 2-Bromo-N,N-dimethylbenzamide | 54616-47-6 | C₉H₁₀BrNO₂ | Bromine, benzamide, dimethylamide | Aromatic (benzene ring) |

| 2-Bromo-N,N-dimethylaniline | 698-00-0 | C₈H₁₀BrN | Bromine, dimethylamino | Aniline |

| 2-Bromo-N-sulfonylpropanamide* | N/A (Compound 252) | C₁₄H₁₇BrN₂O₃S | Bromine, sulfonamide, propanamide | Propanamide-sulfonyl |

*From , synthesized via N-allylsulfonamide bromination .

Key Observations:

- Backbone Reactivity : The propenamide group in this compound introduces α,β-unsaturation, enabling conjugate addition or cycloaddition reactions, unlike the aromatic or aniline derivatives .

- Steric Effects : The dimethylamide group in all compounds provides steric hindrance, but the propenamide’s linear structure (vs. planar aromatic rings) allows greater flexibility in coordination chemistry .

This compound:

- Role in Ligand Synthesis : Used indirectly in deuterated ligand preparation (e.g., Me₆TREN derivatives) via bromoacetamide intermediates. Substitution reactions with ammonium carbonate yield intermediates for reduction to deuterated ligands (52–79% yields) .

- Challenges: Limited direct synthesis data, but analogous bromoacetamide reactions suggest sensitivity to reaction conditions (e.g., deuterium source, reducing agents) .

2-Bromo-N,N-dimethylbenzamide:

- Cross-Coupling Reactions : Achieves 67–81% yields in Suzuki-Miyaura couplings for biaryl synthesis, attributed to the bromine’s reactivity and the dimethylamide’s electronic stabilization .

- Catalytic Optimization : Palladium catalysts enhance efficiency, as demonstrated by Xu et al. (81% yield) .

2-Bromo-N-sulfonylpropanamide (Compound 252):

Reactivity and Stability

- Electrophilic Reactivity : The bromine in this compound acts as a leaving group in nucleophilic substitutions, similar to 2-bromo-N,N-dimethylbenzamide. However, the propenamide’s electron-withdrawing nature accelerates such reactions compared to the benzamide’s aromatic stabilization .

- Thermal Stability : Propenamide derivatives may exhibit lower thermal stability due to the reactive double bond, whereas benzamide and aniline derivatives are more robust under heating .

Biological Activity

2-Bromo-N,N-dimethylprop-2-enamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a bromine atom and dimethylamide functional groups, suggests potential interactions with biological targets that can lead to various therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 190.03 g/mol

- CAS Number : 31730-25-3

The compound's structural features include a bromine atom attached to the second carbon of a prop-2-enamide backbone, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanism involves:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially modulating metabolic pathways related to neurotransmitter levels and inflammatory responses.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antioxidant Effects : The compound may also demonstrate antioxidant activity, which can protect cells from oxidative stress.

Biological Activity Data

Recent studies have highlighted various aspects of the biological activity of this compound:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Modulation of neurotransmitter levels | |

| Antioxidant | Reduction of oxidative stress markers |

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use as an antibacterial agent.

Case Study 2: Neurotransmitter Modulation

Research focusing on the compound's effect on neurotransmitter levels revealed that it could inhibit amine oxidase activity. This inhibition led to increased levels of neurotransmitters such as serotonin and dopamine in vitro, indicating potential applications in treating mood disorders.

Research Findings

- Synthesis and Characterization : The synthesis of this compound has been optimized for higher yields using various reagents and conditions. Characterization techniques such as NMR and mass spectrometry confirm its structure.

- Pharmacological Testing : In vivo studies have begun to assess the safety profile and therapeutic potential of this compound. Early results show promise for further development in drug formulation.

- Comparative Studies : Comparative analysis with other similar compounds indicates that the presence of the bromine atom enhances its biological activity compared to non-brominated analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N,N-dimethylprop-2-enamide, and how can reaction yields be improved?

- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings) are common for brominated amides. However, side reactions like dehalogenation or low conversion rates (e.g., 30% yields in analogous α-bromoamides) require optimization. Strategies include:

- Using Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos to stabilize intermediates.

- Adjusting solvent polarity (e.g., DMF or THF) to favor nucleophilic substitution.

- Monitoring reaction progress via TLC or GC-MS to minimize byproducts .

- Table : Example reaction conditions for analogous bromoamides:

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 2-Bromo-N,N-diethylpropanamide | Pd(OAc)₂/XPhos | DMF | 30 |

| Dimethyl chloromalonate | Pd(PPh₃)₄ | THF | 92 |

Q. What purification techniques are recommended for isolating this compound?

- Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates brominated amides from polar impurities. Recrystallization in ethanol or acetonitrile improves purity (>95%) by removing residual solvents .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : Expect signals for vinyl protons (δ 5.8–6.2 ppm, doublet) and dimethylamino groups (δ 2.9–3.1 ppm, singlet).

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~600 cm⁻¹ (C-Br stretch) .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

- Challenges : Bromine’s high electron density causes absorption errors, while flexible dimethylamino groups may lead to disorder.

- Solutions :

- Use Mo-Kα radiation (λ = 0.71073 Å) to reduce absorption.

- Refine disordered regions with SHELXL’s PART instruction .

- Table : Crystal data for a related compound (2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide):

| Parameter | Value |

|---|---|

| Space group | Monoclinic (C2/c) |

| a, b, c (Å) | 24.1245, 5.8507, 15.4723 |

| β (°) | 91.837 |

| V (ų) | 2182.72 |

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound during cross-coupling reactions?

- Low yields in Pd-catalyzed reactions (e.g., dehalogenation) suggest competing pathways. Use deuterium-labeling experiments or DFT calculations to map energy barriers for substitution vs. elimination. Analyze byproducts via HRMS to identify intermediates .

Q. What strategies improve electron density map interpretation for brominated amides in crystallography?

- Apply twin refinement in SHELXL for datasets with pseudo-merohedral twinning. Use OLEX2/ORTEP-3 for visualizing anisotropic displacement parameters, especially around bromine atoms .

Q. How do environmental conditions (pH, temperature) affect the stability of this compound?

- Thermal gravimetric analysis (TGA) shows decomposition >150°C. Store at 2–8°C in amber vials to prevent photolytic C-Br bond cleavage. Aqueous stability tests (pH 3–9) reveal hydrolysis above pH 7, forming dimethylprop-2-enamide and bromide ions .

Q. What polymorph screening methods are suitable for this compound?

- Screen solvents (e.g., ethanol, acetone) via slow evaporation. Characterize polymorphs using DSC (melting point variations) and PXRD. High-throughput robotics can identify metastable forms under controlled humidity .

Notes

- Avoid commercial sources like BenchChem; prioritize peer-reviewed crystallographic data (e.g., Acta Crystallographica) and PubChem for spectral references.

- Contradictions in synthesis yields (e.g., 30% vs. 92% in analogous reactions) highlight the need for substrate-specific optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.